molecular formula C10H13ClN2 B1522142 2-[(Ethylamino)methyl]benzonitrile hydrochloride CAS No. 1208685-24-8

2-[(Ethylamino)methyl]benzonitrile hydrochloride

Cat. No. B1522142
M. Wt: 196.67 g/mol
InChI Key: REGPNOCFMPUPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Ethylamino)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C10H13ClN2 . It has a molecular weight of 196.67 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

One-Pot Synthesis of Quinoline Derivatives : A study by Kobayashi et al. (1997) explores the one-pot synthesis of 4-amino-1,2-dihydro-3-quinolinecarboxylates from 2-(methylamino)benzonitrile, showcasing a method for generating complex heterocyclic compounds that could have implications in drug development and organic synthesis (Kobayashi et al., 1997).

Catalysis and Conversion to Benzonitrile and Amides : Research by Wali et al. (1998) on the catalytic conversion of methyl benzoate and NH3 into benzonitrile and amides using Montmorillonite clay highlights the potential for using related nitrile compounds in synthetic organic chemistry, offering pathways for the synthesis of nitriles and amides from esters (Wali et al., 1998).

Biological Activity and Applications

Antimicrobial Activity : Fadda et al. (2013) investigated the synthesis and antimicrobial activity of new benzo and naphthonitrile derivatives, demonstrating the potential biological activities of nitrile-containing compounds in combating bacterial and fungal infections (Fadda et al., 2013).

Fungal Degradation and Environmental Impact : Harper's (1977) study on the fungal degradation of aromatic nitriles by Fusarium solani emphasizes the environmental relevance of nitriles, including their biodegradation and potential impact on ecological systems (Harper, 1977).

properties

IUPAC Name

2-(ethylaminomethyl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-2-12-8-10-6-4-3-5-9(10)7-11;/h3-6,12H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGPNOCFMPUPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Ethylamino)methyl]benzonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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